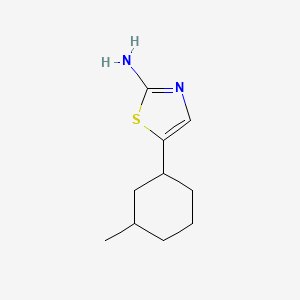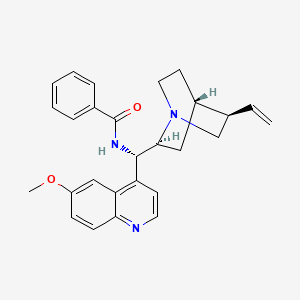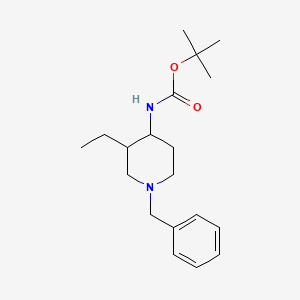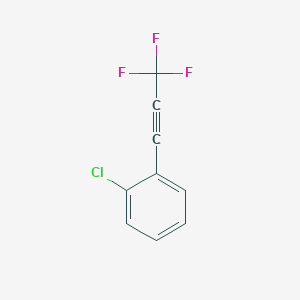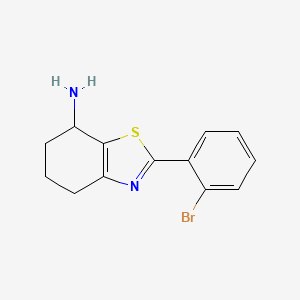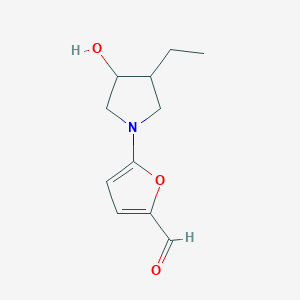
5-(3-Ethyl-4-hydroxypyrrolidin-1-yl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Ethyl-4-hydroxypyrrolidin-1-yl)furan-2-carbaldehyde is an organic compound that features a furan ring substituted with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Ethyl-4-hydroxypyrrolidin-1-yl)furan-2-carbaldehyde typically involves the reaction of 5-formylfuran-2-ylboronic acid with an appropriate pyrrolidine derivative under palladium-catalyzed conditions. The reaction is carried out in a mixture of dimethyl sulfoxide (DMSO) and water at ambient temperature, followed by heating to around 80°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(3-Ethyl-4-hydroxypyrrolidin-1-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products
Oxidation: 5-(3-Ethyl-4-hydroxypyrrolidin-1-yl)furan-2-carboxylic acid.
Reduction: 5-(3-Ethyl-4-hydroxypyrrolidin-1-yl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-(3-Ethyl-4-hydroxypyrrolidin-1-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Ethyl-4-hydroxypyrrolidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(4-Hydroxy-6-quinazolinyl)furan-2-carbaldehyde: Similar structure but with a quinazoline moiety.
5-(1H-pyrazol-4-yl)furan-2-carbaldehyde: Contains a pyrazole ring instead of a pyrrolidine ring.
Uniqueness
5-(3-Ethyl-4-hydroxypyrrolidin-1-yl)furan-2-carbaldehyde is unique due to the presence of both a furan ring and a pyrrolidine moiety, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-(3-ethyl-4-hydroxypyrrolidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO3/c1-2-8-5-12(6-10(8)14)11-4-3-9(7-13)15-11/h3-4,7-8,10,14H,2,5-6H2,1H3 |
InChI Key |
PLBYPFILGYACRC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(CC1O)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-Amino-4-(methylsulfanyl)phenyl]propan-1-one](/img/structure/B13166674.png)



![4,4,5,5-Tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13166701.png)
